Amikacin sulfate

Descripción general

Descripción

El sulfato de amikacina es un antibiótico aminoglucósido semisintético derivado de la kanamicina A. Se utiliza principalmente para tratar infecciones bacterianas graves causadas por bacterias gramnegativas, incluidas Pseudomonas aeruginosa, Escherichia coli y especies de Klebsiella . El sulfato de amikacina es conocido por su efectividad contra cepas bacterianas multirresistentes y a menudo se administra por vía intravenosa o intramuscular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de amikacina se sintetiza mediante acilación con la cadena lateral l-(-)-γ-amino-α-hidroxibutirilo en el grupo amino C-1 de la porción de desoxiestreptamina de la kanamicina A . El proceso implica preparar una solución acuosa de amikacina al 30-50%, regular el pH a 0,1-0,5 utilizando ácido sulfúrico y agregar etanol para cristalizar el compuesto .

Métodos de Producción Industrial: En entornos industriales, el sulfato de amikacina se produce disolviendo amikacina en agua, ajustando el pH con ácido sulfúrico y luego cristalizando el compuesto utilizando etanol. El producto cristalizado se filtra y se seca para obtener sulfato de amikacina puro .

Análisis De Reacciones Químicas

Reaction Scheme:

-

Catalyst : The reaction typically employs carbodiimide coupling agents under mildly alkaline conditions .

-

Product : The final product has a molecular formula and a molecular weight of 781.75 g/mol .

Degradation and Stability

This compound undergoes hydrolysis and thermal decomposition under specific conditions:

Table 1: Stability Under Various Conditions

-

Hydrolysis Mechanism : The glycosidic bonds in the 2-deoxystreptamine ring are susceptible to acid- or base-catalyzed cleavage .

Derivatization for Analytical Detection

Amikacin lacks chromophores, necessitating derivatization for chromatographic analysis. A validated Hantzsch condensation method is used:

Reaction with Acetylacetone/Formaldehyde:

-

HPLC Conditions :

Enzymatic Inactivation by Bacterial Resistance Mechanisms

Resistant pathogens enzymatically modify this compound:

Table 2: Enzymatic Modifications

| Enzyme Class | Reaction | Bacterial Species Affected | Citation |

|---|---|---|---|

| AAC(6')-Ib | Acetylation at N-6' position | Pseudomonas aeruginosa | |

| APH(3')-VI | Phosphorylation at O-3' hydroxyl group | Mycobacterium tuberculosis |

Synergistic Reactions with Beta-Lactams

This compound shows synergistic bactericidal effects when combined with β-lactam antibiotics (e.g., ceftazidime):

Mechanism:

-

β-lactams disrupt cell wall synthesis, enhancing amikacin uptake .

-

Synergy Threshold : Fractional Inhibitory Concentration (FIC) index ≤0.5 .

Coordination Complexation with Metal Ions

Amikacin forms stable complexes with divalent cations, altering its pharmacokinetics:

Example Reaction:

Key Research Findings

Aplicaciones Científicas De Investigación

Clinical Applications

Amikacin sulfate is indicated for the treatment of a range of serious bacterial infections, particularly those caused by susceptible strains of bacteria. The following are key clinical applications:

- Bacteremia and Septicemia : Amikacin has demonstrated efficacy in treating bacteremia and septicemia, including neonatal sepsis, with a high success rate in clinical trials .

- Respiratory Tract Infections : It is effective against lower respiratory tract infections, showing a success rate of approximately 69% in clinical evaluations .

- Genitourinary Infections : The drug has been reported to be effective in about 90% of patients with genitourinary infections, making it a critical option for such cases .

- Bone and Joint Infections : Amikacin is utilized in the treatment of osteomyelitis and septic arthritis, contributing to successful outcomes in many patients .

- Intra-abdominal Infections : It is indicated for intra-abdominal infections, including peritonitis, where it helps manage severe bacterial loads .

Pharmacological Profile

This compound works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This mechanism makes it effective against a variety of Gram-negative bacteria, including:

Case Studies and Clinical Trials

A comprehensive review of clinical trials involving this compound reveals several important findings:

- A study involving 1,098 patients across 79 research centers indicated an overall cure rate of 81% among those treated with this compound .

- Specific efficacy rates included:

These results underline amikacin's reliability in treating severe infections.

Long-Term Prophylaxis

Research has explored the use of this compound in long-term antibiotic prophylaxis, particularly in populations at risk for recurrent infections:

- A systematic review highlighted its role in preventing recurrent urinary tract infections (UTIs) among older adults, showing a significant reduction in recurrence rates when used as prophylaxis .

Formulation Innovations

Recent advancements in drug delivery systems have focused on enhancing the efficacy of this compound:

- Studies have investigated nanoparticle systems for targeted delivery, aiming to improve therapeutic outcomes while minimizing side effects associated with systemic administration .

Safety Profile and Adverse Effects

While generally well tolerated, this compound can cause adverse effects typical of aminoglycosides, including:

- Ototoxicity

- Nephrotoxicity

Monitoring renal function is crucial during treatment, especially in patients with pre-existing renal impairment . The incidence of severe side effects remains low, with many patients experiencing only mild and transient reactions .

Mecanismo De Acción

El sulfato de amikacina ejerce sus efectos uniéndose a la subunidad ribosómica 30S de las bacterias, inhibiendo la síntesis de proteínas. Esta unión evita la formación de proteínas funcionales, lo que lleva a la muerte de las células bacterianas . El compuesto es particularmente efectivo contra las bacterias gramnegativas debido a su capacidad para penetrar la pared celular bacteriana y llegar a su sitio objetivo .

Compuestos Similares:

Kanamicina: El compuesto madre del que se deriva la amikacina.

Gentamicina: Otro antibiótico aminoglucósido con un mecanismo de acción similar.

Tobramicina: Se utiliza para tratar infecciones bacterianas similares, pero tiene un espectro de actividad diferente.

Singularidad del Sulfato de Amikacina: El sulfato de amikacina es único debido a su resistencia a la mayoría de las enzimas modificadoras de aminoglucósidos, lo que lo hace efectivo contra cepas bacterianas multirresistentes . Esta propiedad lo diferencia de otros aminoglucósidos como la gentamicina y la tobramicina, que son más susceptibles a la degradación enzimática .

Comparación Con Compuestos Similares

Kanamycin: The parent compound from which amikacin is derived.

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

Tobramycin: Used to treat similar bacterial infections but has a different spectrum of activity.

Uniqueness of Amikacin Sulfate: this compound is unique due to its resistance to most aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacterial strains . This property sets it apart from other aminoglycosides like gentamicin and tobramycin, which are more susceptible to enzymatic degradation .

Propiedades

Número CAS |

39831-55-5 |

|---|---|

Fórmula molecular |

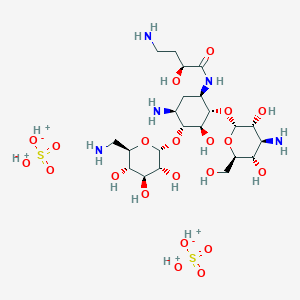

C22H47N5O21S2 |

Peso molecular |

781.8 g/mol |

Nombre IUPAC |

4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13-,14+,15-,16+,17-,18?,19+,21+,22+;;/m0../s1 |

Clave InChI |

FXKSEJFHKVNEFI-MZSVMMOASA-N |

SMILES |

[H+].[H+].[H+].[H+].C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

SMILES isomérico |

C1[C@H]([C@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canónico |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Apariencia |

White to off-white crystalline powder. |

Key on ui other cas no. |

39831-55-5 |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A.M.K Amikacin Amikacin Sulfate Amikacina Medical Amikacina Normon Amikafur Amikalem Amikason's Amikayect Amikin Amiklin Amukin BB K 8 BB K8 BB-K 8 BB-K8 BBK 8 BBK8 Biclin Biklin Gamikal Kanbine Medical, Amikacina Normon, Amikacina Oprad Sulfate, Amikacin Yectamid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.